Bis(4-tert-butylcyclohexyl) peroxydicarbonate

描述

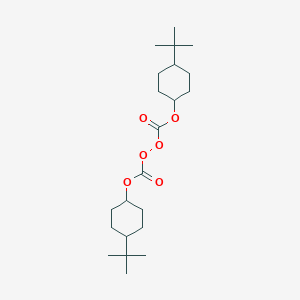

Bis(4-tert-butylcyclohexyl) peroxydicarbonate: is an organic peroxide compound with the molecular formula C22H38O6. It is a white, free-flowing powder that is sensitive to heat and contamination. This compound is primarily used as an initiator in the polymerization of acrylic esters and unsaturated polyester resins .

准备方法

Synthetic Routes and Reaction Conditions: Bis(4-tert-butylcyclohexyl) peroxydicarbonate can be synthesized through the reaction of 4-tert-butylcyclohexanol with phosgene, followed by the reaction with hydrogen peroxide. The reaction is typically carried out under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with temperature control systems. The compound is often stored in temperature-controlled vessels and mixed with water to form a slurry, which helps to reduce the risk of explosion .

化学反应分析

Types of Reactions: Bis(4-tert-butylcyclohexyl) peroxydicarbonate primarily undergoes decomposition reactions, where it decomposes to form free radicals. These free radicals can initiate polymerization reactions in monomers such as vinyl chloride and methacrylates .

Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled temperature conditions, often in the presence of stabilizers to prevent premature decomposition. Common reagents used in these reactions include hydrogen peroxide and phosgene .

Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can then initiate the polymerization of various monomers to form polymers .

科学研究应用

Chemical Properties and Mechanism of Action

- Molecular Formula : C22H38O6

- Molecular Weight : 398.53 g/mol

- Appearance : White powder, sensitive to heat and contamination.

Bis(4-tert-butylcyclohexyl) peroxydicarbonate acts as a free radical initiator , crucial for initiating polymerization reactions. Upon decomposition, it generates free radicals that initiate the polymerization of various monomers, particularly unsaturated polyester resins and acrylic esters. The compound is particularly effective in curing processes due to its ability to decompose at elevated temperatures (60°C and above), making it suitable for thermoset composites and clear products .

Polymer Chemistry

- Initiator for Polymerization : this compound is widely used as an initiator in the polymerization of acrylic esters and unsaturated polyester resins. It facilitates the production of polymers with specific properties, such as transparency and strength, which are essential in various applications including coatings and adhesives .

- Case Study - PVDF Production : Research indicated that this compound was successfully employed in the production of polyvinylidene fluoride (PVDF) through reversible addition-fragmentation chain transfer (RAFT) polymerization techniques. The thermal decomposition of BBCHPDC was utilized to initiate the process, demonstrating its effectiveness in generating high-performance polymers .

Industrial Applications

- Curing Agent : In industrial settings, it is primarily used for curing unsaturated polyester resins in processes such as pultrusion and molding. The controlled decomposition of this compound allows for precise curing times and temperatures, resulting in high-quality composite materials .

- Applications in Medical Devices : Its role as an initiator extends to the preparation of materials used in medical devices, such as intraocular lenses. The polymerizable yellow azo dyes produced using this compound enhance the functionality and safety of these devices.

Safety Considerations

This compound is highly sensitive to heat and contamination. It can decompose violently or explosively at temperatures between 0–10°C if not handled properly. Therefore, strict safety protocols must be followed during storage and handling to mitigate risks associated with its reactive nature .

作用机制

Bis(4-tert-butylcyclohexyl) peroxydicarbonate acts as an initiator by decomposing to form free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The decomposition process is highly sensitive to temperature and contamination, and it can be accelerated by the presence of amines and certain metals .

相似化合物的比较

- Dicumyl peroxide

- Lauroyl peroxide

- Benzoyl peroxide

- tert-Butyl peroxybenzoate

- Cumene hydroperoxide

Comparison: Bis(4-tert-butylcyclohexyl) peroxydicarbonate is unique in its high sensitivity to heat and contamination, which makes it particularly effective as an initiator in the polymerization of acrylic esters and unsaturated polyester resins. Compared to other similar compounds, it offers a higher degree of control over the polymerization process due to its specific decomposition characteristics .

生物活性

Bis(4-tert-butylcyclohexyl) peroxydicarbonate (BCHPC) is a chemical compound primarily used as a radical initiator in polymerization processes. Its unique structure and properties make it a subject of interest in both industrial applications and biological studies. This article delves into the biological activities associated with BCHPC, focusing on its toxicity, genotoxicity, and potential environmental impacts.

BCHPC is characterized by its peroxydicarbonate functional group, which is known for its ability to decompose thermally to produce free radicals. The structural formula is represented as:

Biological Activity Overview

The biological activity of BCHPC can be summarized through its toxicity profiles, genotoxicity tests, and environmental impact assessments.

Toxicity Profile

BCHPC exhibits various levels of toxicity depending on the organism and exposure conditions. Key findings include:

- Aquatic Toxicity :

- Chronic Toxicity :

Genotoxicity

Genotoxicity studies have shown that BCHPC does not exhibit significant genotoxic effects in vitro. The results from OECD Test Guidelines indicate:

- In Vitro Tests :

- In Vivo Tests :

Carcinogenicity and Reproductive Toxicity

- Carcinogenicity : Not classified as a carcinogen based on available data .

- Reproductive Toxicity : No significant effects observed; classified as not reproductive toxic based on current information .

Environmental Impact

BCHPC's environmental persistence and bioaccumulation potential are critical for assessing its ecological risks.

- Biodegradability : Not readily biodegradable according to OECD Test Guideline 301B .

- Bioaccumulation Factor (BCF) : Calculated BCF value is 2.926, indicating low potential for bioaccumulation .

- Partition Coefficient : Log Pow value of 8.34 suggests high hydrophobicity, which may affect its environmental behavior .

Case Study 1: Radical Formation and Polymerization

Research has demonstrated the effectiveness of BCHPC in generating tert-alkoxyl radicals at lower temperatures compared to traditional peroxides. EPR spin-trapping experiments indicated that BCHPC thermolysis produces alkoxycarbonyloxyl radicals, which are crucial for initiating radical polymerization processes at temperatures below those typically required for other initiators .

Case Study 2: Application in Controlled Polymerization

BCHPC has been utilized in controlled/living radical polymerization techniques, showcasing its ability to facilitate precise polymer architectures while minimizing side reactions associated with traditional radical initiators. This application highlights the compound's versatility and importance in materials science .

属性

IUPAC Name |

(4-tert-butylcyclohexyl) (4-tert-butylcyclohexyl)oxycarbonyloxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBYOEQUFMGXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O6 | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065907 | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] is a crystalline solid. This solid peroxide is particularly heat and contamination sensitive. These materials above a given "control temperature" may decompose violently. They are often stored in a temperature controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk., Dry Powder; Liquid | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15520-11-3 | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-tert-butylcyclohexyl)peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076NU497LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。